2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid
Overview
Description
2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid is a chemical compound with the molecular formula C7H14O2. It is a derivative of 1,3-dioxolane, featuring a carboxylic acid functional group. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Acetalization Reaction: One common synthetic route involves the acetalization of a suitable precursor, such as a hydroxy acid, with formaldehyde under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete conversion.
Ketalization Reaction: Another method involves the ketalization of a ketone with ethylene glycol. This reaction is also catalyzed by an acid and requires heating to drive the equilibrium towards the formation of the dioxolane ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with efficient mixing and temperature control systems. The choice of catalyst and solvent can vary depending on the specific requirements of the production process, but the general principles of acetalization or ketalization remain the same.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.
Reduction: The compound can undergo reduction to form the corresponding alcohol or aldehyde.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 2,2,4,5-Tetramethyl-1,3-dioxolane-4-ol or 2,2,4,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde.
Substitution: Various halogenated derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It can be used as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The exact molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but lacking the carboxylic acid group.
2,2,4,4-Tetramethyl-1,3-dioxolane: A structural isomer with a different arrangement of methyl groups.
1,3-Dioxane: A cyclic ether with a similar ring size but a different oxygen arrangement.
Uniqueness: 2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid is unique due to its combination of the dioxolane ring and the carboxylic acid group, which provides both hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2,2,4,5-tetramethyl-1,3-dioxolane-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-8(4,6(9)10)12-7(2,3)11-5/h5H,1-4H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNTZJDBGGGJQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57672-01-2 | |
Record name | 2,2,4,5-tetramethyl-1,3-dioxolane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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